molecular formula C6H6ClN5S B15272644 4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine

4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15272644
M. Wt: 215.66 g/mol
InChI Key: JGUBZWLJJWEGIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyrazole with a thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its combined pyrazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its ability to interact with multiple biological targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C6H6ClN5S

Molecular Weight

215.66 g/mol

IUPAC Name

4-chloro-1-(thiadiazol-4-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C6H6ClN5S/c7-5-2-12(10-6(5)8)1-4-3-13-11-9-4/h2-3H,1H2,(H2,8,10)

InChI Key

JGUBZWLJJWEGIA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC2=CSN=N2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.